molecular formula C11H24O4Si B13682380 (R)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

(R)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Cat. No.: B13682380
M. Wt: 248.39 g/mol
InChI Key: DCLHQXCUVDZBNE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group of ®-2-hydroxybutanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which facilitates the silylation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods . These systems allow for better control over reaction conditions and can be easily scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free hydroxyl groups or other protected derivatives.

Scientific Research Applications

®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the dimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less stable compared to TBDMS ethers.

    Tert-butyldiphenylsilyl (TBDPS) ethers: More stable but bulkier than TBDMS ethers.

    Methoxymethyl (MOM) ethers: Less sterically hindered and less stable.

Uniqueness

®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group effectively while being relatively easy to remove under mild conditions .

Properties

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

methyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate

InChI

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m1/s1

InChI Key

DCLHQXCUVDZBNE-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.